2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide
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Overview
Description
2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide is a synthetic compound with a molecular formula of C19H31N3O and a molecular weight of 317.5 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C, resulting in the formation of reduced amines.
Scientific Research Applications
2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
2-Amino-N-(1-benzyl-piperidin-4-yl)-N-ethyl-acetamide can be compared with other similar compounds, such as:
2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-propionamide: This compound has a similar structure but with an isopropyl group instead of an ethyl group, leading to different chemical and biological properties.
2-Amino-N-(1-benzyl-piperidin-4-yl)-3-(1H-indol-3-yl)-propionamide: This compound contains an indole group, which may confer additional biological activities and interactions.
Properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-19(16(20)12-17)15-8-10-18(11-9-15)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMVHOOSQFTWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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